molecular formula C10H14N2O2 B14310400 3-Methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 114020-01-8

3-Methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14310400
CAS No.: 114020-01-8
M. Wt: 194.23 g/mol
InChI Key: ASTXJGGHDAJLLS-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes both pyrrolidinyl and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often found in specialized chemical literature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up laboratory synthesis techniques. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional ketone or carboxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

3-Methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a pharmaceutical intermediate.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-3-pyrrolin-2-one: This compound has a similar structure but differs in the position of the double bond.

    1,5-Dihydro-3-methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-2H-pyrrol-2-one: Another structural isomer with slight variations in the arrangement of atoms.

Uniqueness

3-Methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

114020-01-8

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-methyl-1-(4-methyl-5-oxopyrrolidin-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C10H14N2O2/c1-6-3-4-12(10(6)14)8-5-7(2)9(13)11-8/h3,7-8H,4-5H2,1-2H3,(H,11,13)

InChI Key

ASTXJGGHDAJLLS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1=O)N2CC=C(C2=O)C

Origin of Product

United States

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